molecular formula C20H15BrCl3N3OS B11704221 N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide

N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide

Cat. No.: B11704221
M. Wt: 531.7 g/mol
InChI Key: GAWDBRAGYNNDDH-UHFFFAOYSA-N
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Description

N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide is a structurally complex carboxamide derivative characterized by a 3-bromophenylthiourea moiety, a trichloroethyl backbone, and a 1-naphthamide terminal group. Its molecular formula is C₂₁H₁₆BrCl₃N₃O₂S, with a molecular weight of approximately 542.69 g/mol. The compound’s synthesis typically involves multistep reactions, including nucleophilic substitutions and coupling under anhydrous conditions (e.g., THF, NaH) . Key structural features include:

  • Trichloroethyl chain: Contributes to lipophilicity and metabolic stability.
  • 1-Naphthamide: Provides aromatic bulk, influencing solubility and π-π interactions.

Safety guidelines highlight its hazards, including acute toxicity (oral, dermal), environmental risks, and flammability, necessitating strict storage protocols (low temperature, moisture-free) and personal protective equipment (PPE) during handling .

Properties

Molecular Formula

C20H15BrCl3N3OS

Molecular Weight

531.7 g/mol

IUPAC Name

N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H15BrCl3N3OS/c21-13-7-4-8-14(11-13)25-19(29)27-18(20(22,23)24)26-17(28)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,26,28)(H2,25,27,29)

InChI Key

GAWDBRAGYNNDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl group. The final step involves the coupling of this intermediate with a trichloroethyl-naphthamide derivative under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy. The interaction with IDO1 can modulate immune responses and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamides with structural variations in aromatic substituents, backbone halogens, and terminal groups. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties / Applications
Target Compound 3-Bromophenyl, 1-naphthamide 542.69 High lipophilicity; acute toxicity risks
N-(1-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides Triazolothiadiazole, trichloroethyl ~480–520 (estimated) GSK-3β inhibitors; studied via molecular docking
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thienyl, acetyl, bromo ~280–300 (estimated) Intermediate for thiophene chemistry; detailed NMR data
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide 3-Bromophenyl, acetamide ~530–540 (estimated) Similar safety profile; acetamide vs. naphthamide solubility differences
N-(1-{[(4-Acetylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-1-naphthamide 4-Acetylanilino, 1-naphthamide 494.82 Reduced halogen content; lower reactivity vs. bromophenyl analog

Key Findings

Trichloroethyl backbone: Common across analogs, it increases metabolic resistance but raises toxicity concerns (e.g., trichloromethyl radical release) .

Physicochemical Properties :

  • Lipophilicity : The target compound’s 1-naphthamide group increases hydrophobicity vs. acetamide derivatives, affecting membrane permeability .
  • Solubility : Bromophenyl and trichloroethyl groups reduce aqueous solubility, necessitating DMSO or THF for dissolution .

Thienyl derivatives serve as intermediates for bioactive heterocycles, while the target compound’s safety profile limits in vivo applications .

Safety and Handling :

  • The target compound and its acetamide analog share acute toxicity (H330: Fatal if inhaled) and environmental hazards (H410: Toxic to aquatic life) .
  • Storage : Both require airtight containers at 2–8°C, contrasting with triazolothiadiazole derivatives stored at room temperature .

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